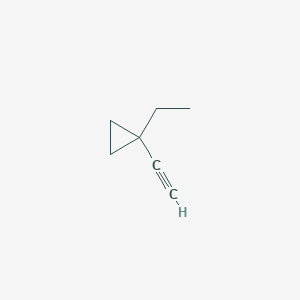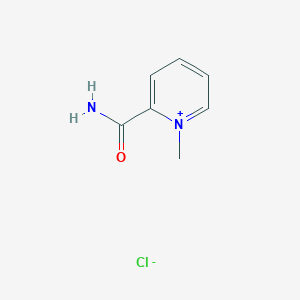
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Overview
Description
“Pentane, 1,1,1,3,3,5,5,5-octachloro-” would be a derivative of pentane, which is a hydrocarbon with the formula C5H12 . In this derivative, eight hydrogen atoms in pentane are replaced by chlorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the substitution of hydrogen atoms in pentane with chlorine atoms. This could potentially be achieved through a process known as halogenation, specifically chlorination .Molecular Structure Analysis
The molecular structure of “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would be similar to that of pentane, but with eight chlorine atoms replacing hydrogen atoms. Pentane is a linear molecule , and the addition of chlorine atoms would likely make the molecule more complex.Chemical Reactions Analysis
As a chlorinated hydrocarbon, “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would likely undergo reactions similar to other chlorinated hydrocarbons. These could include combustion, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would likely be different from those of pentane due to the presence of chlorine atoms. Chlorinated hydrocarbons are generally denser, have higher boiling points, and are less flammable than their non-chlorinated counterparts .Mechanism of Action
The mechanism of action of POC is not well understood. However, it is believed that POC may act as a neurotoxin by disrupting the normal functioning of the nervous system. POC has also been shown to have an impact on the immune system by altering the production of cytokines.
Biochemical and Physiological Effects:
POC exposure has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause liver damage, kidney damage, and lung damage in animal studies. POC exposure has also been associated with reproductive and developmental toxicity.
Advantages and Limitations for Lab Experiments
POC has several advantages as a solvent for laboratory experiments. It has a low boiling point, which makes it easy to remove from samples. POC is also highly volatile, which makes it easy to handle. However, POC is highly toxic and must be handled with care. It is also a potent greenhouse gas and must be properly disposed of.
Future Directions
There are several areas of future research for POC. One area of interest is the development of alternative blowing agents for the production of polymer foams. Another area of interest is the study of POC's impact on the environment and its potential as a greenhouse gas. Additionally, further research is needed to better understand POC's mechanism of action and potential health effects.
Scientific Research Applications
POC has been extensively studied for its potential use in various scientific research applications. It is used as a solvent for the extraction of lipids and other organic compounds from biological samples. POC has also been used as a blowing agent in the production of polymer foams.
Safety and Hazards
properties
IUPAC Name |
1,1,1,3,3,5,5,5-octachloropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIFBOVMRCHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449010 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21260-43-5 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)

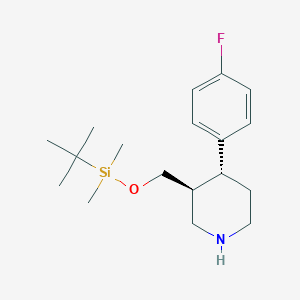
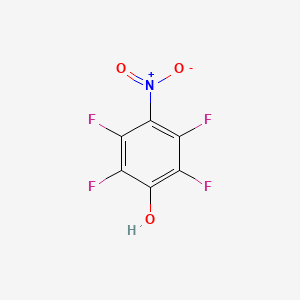
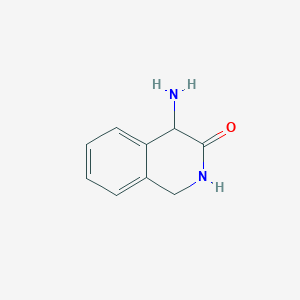

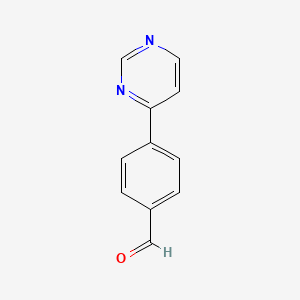
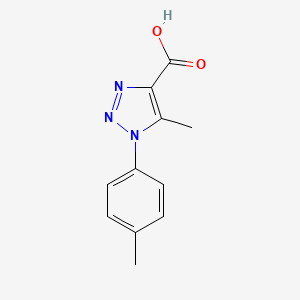
![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)
